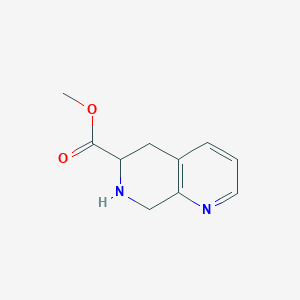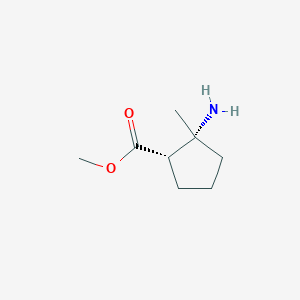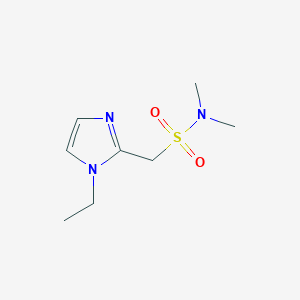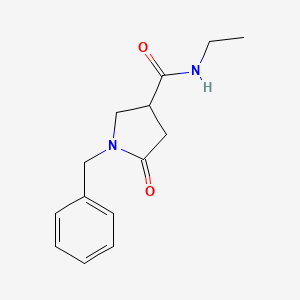![molecular formula C14H11BN2O4 B13972069 6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile typically involves multiple steps. One common approach includes the reaction of 2-methoxy-3-pyridinecarbonitrile with a boron-containing reagent under specific conditions to form the desired benzoxaborole structure. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the boron-oxygen bond .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the final product. The industrial methods are designed to be cost-effective and scalable, ensuring that the compound can be produced in large quantities without compromising quality .
化学反応の分析
Types of Reactions
6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The boron atom in the benzoxaborole ring plays a crucial role in binding to enzymes and other proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function, which is a key aspect of its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Crisaborole: Another benzoxaborole compound known for its anti-inflammatory properties.
AN2728: A benzoxaborole derivative studied for its potential in treating skin conditions.
Uniqueness
6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile is unique due to its specific structural features and the presence of the pyridinecarbonitrile moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other benzoxaborole compounds .
特性
分子式 |
C14H11BN2O4 |
|---|---|
分子量 |
282.06 g/mol |
IUPAC名 |
6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11BN2O4/c1-19-14-9(7-16)2-5-13(17-14)21-11-3-4-12-10(6-11)8-20-15(12)18/h2-6,18H,8H2,1H3 |
InChIキー |
SXSZEWSTQNZJDO-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=NC(=C(C=C3)C#N)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



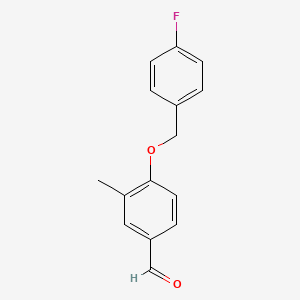
![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
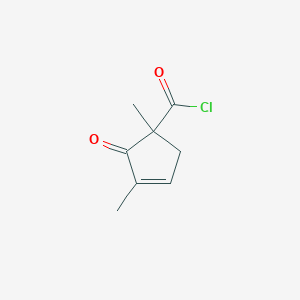
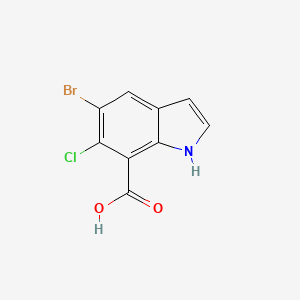
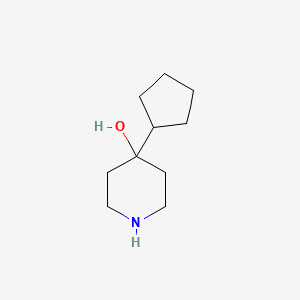
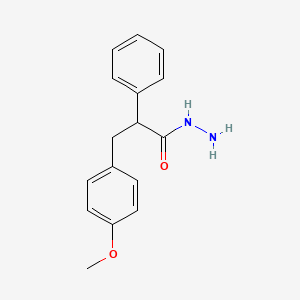
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
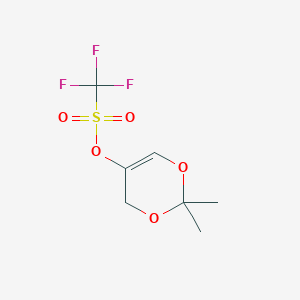
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
